(2-Bromo-5-methoxyphenyl)methanol
Overview
Description
(2-Bromo-5-methoxyphenyl)methanol, also known as 2-Bromo-5-methoxybenzyl alcohol, is an important organic compound that has a wide range of applications in the fields of chemistry and biochemistry. It is a colorless, water-soluble alcohol that is used as a reagent in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, pesticides, dyes, and other compounds. In addition, it is used as a catalyst in various organic reactions. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of this compound.
Scientific Research Applications
Antibacterial Properties
Research has identified compounds structurally related to (2-Bromo-5-methoxyphenyl)methanol with potent antibacterial properties. For instance, certain bromophenols isolated from marine red algae displayed significant antibacterial activity against various bacterial strains (Xu et al., 2003).
Chemical Synthesis and Reactions
This compound and its derivatives are often utilized in chemical synthesis and reactions. They serve as precursors or intermediates in the synthesis of biologically active compounds. For example, the total synthesis of a naturally occurring compound starting from a structurally similar compound was successfully achieved with a notable yield (Akbaba et al., 2010). Additionally, these compounds are used in studying reaction mechanisms, such as in photolysis experiments (Bales et al., 2001).
Antioxidant Activity
Compounds structurally similar to this compound have been found to possess antioxidant properties. In a study involving marine red algae, several bromophenols exhibited strong free radical scavenging activity, suggesting their potential as natural antioxidants (Li et al., 2011).
Material Science Applications
In the field of material science, derivatives of this compound have been explored for their potential in creating novel materials. For instance, they have been used in the synthesis of polymers with specific properties, such as proton exchange membranes in fuel cell applications (Wang et al., 2012).
Catalysis
Compounds related to this compound have been studied in the context of catalysis. For example, research involving methanol and its reactions on various catalysts has provided insights into the potential applications of these compounds in catalytic processes (Barthos et al., 2007).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDAKNCVXNJCGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446463 | |
Record name | (2-Bromo-5-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
150192-39-5 | |
Record name | (2-Bromo-5-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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